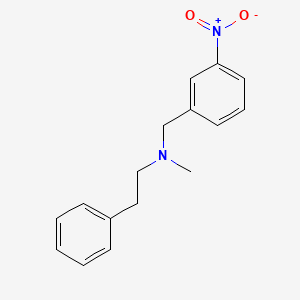
4-(9H-fluoren-2-ylsulfonyl)-2,6-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-fluoren-2-ylsulfonyl)-2,6-piperazinedione, commonly known as FSPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FSPO is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. This compound has a molecular formula of C18H14N2O4S and a molecular weight of 362.38 g/mol.
Mecanismo De Acción
The mechanism of action of FSPO is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, FSPO has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and increasing its concentration in the brain.
Biochemical and Physiological Effects
FSPO has been shown to have various biochemical and physiological effects, depending on the specific application and dosage. In medicinal chemistry, FSPO has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation, and induce apoptosis in cancer cells. In materials science, FSPO has been used as a building block for the synthesis of novel polymers and materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FSPO in lab experiments is its high purity and stability, which makes it ideal for studying its properties and applications. However, one of the main limitations of using FSPO is its potential toxicity, as it has been shown to cause cytotoxicity in certain cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research on FSPO, including the development of new synthetic methods for producing this compound, the investigation of its potential applications in other fields, such as materials science and organic synthesis, and the study of its mechanism of action and potential side effects. Additionally, further studies are needed to determine the optimal dosage and administration route for FSPO in various applications, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
FSPO can be synthesized through a multi-step process involving the reaction of 9H-fluorene-2-sulfonyl chloride with piperazine, followed by the addition of phosgene. The resulting product is then purified through recrystallization to obtain pure FSPO.
Aplicaciones Científicas De Investigación
FSPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, FSPO has shown promising results as an inhibitor of certain enzymes, such as acetylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. FSPO has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-(9H-fluoren-2-ylsulfonyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16-9-19(10-17(21)18-16)24(22,23)13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8H,7,9-10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSXGXHJPQNOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)N4CC(=O)NC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-fluoren-2-ylsulfonyl)piperazine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)



![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)